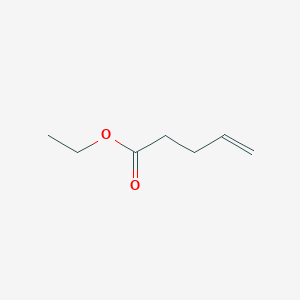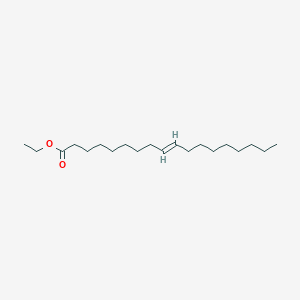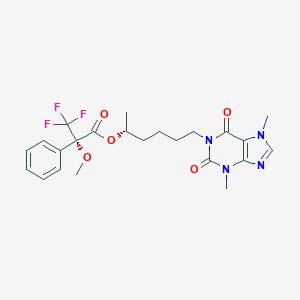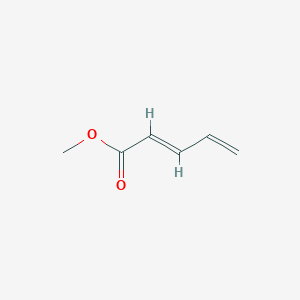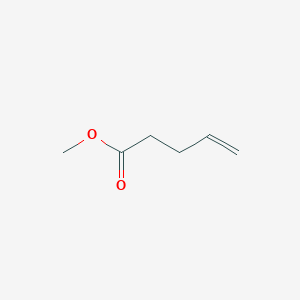
Methyl crotonate
説明
Methyl crotonate, also known as Methyl 2-butenoate, is a compound with the molecular formula CH3CH=CHCOOCH3 . It is used in various chemical reactions, including the investigation of chemoselectivity in the reaction between methyl crotonate and benzylamine catalyzed by lipase B from Candida antarctica . It was also used as a starting reagent during the total synthesis of phytotoxins solanapyrones D (1) and E (2) .
Synthesis Analysis
Methyl crotonate undergoes vinylogous aldol reaction with enolizable aldehydes in the presence of aluminum tris (2,6-di-2-naphthylphenoxide) . It was used to investigate chemoselectivity in the reaction between methyl crotonate and benzylamine catalyzed by lipase B from Candida antarctica using solvent engineering .
Molecular Structure Analysis
The molecular structure of Methyl crotonate is CH3CH=CHCOOCH3 .
Chemical Reactions Analysis
Methyl crotonate undergoes various chemical reactions. For instance, it undergoes vinylogous aldol reaction with enolizable aldehydes in the presence of aluminum tris (2,6-di-2-naphthylphenoxide) . It was also used to investigate chemoselectivity in the reaction between methyl crotonate and benzylamine catalyzed by lipase B from Candida antarctica using solvent engineering .
Physical And Chemical Properties Analysis
Methyl crotonate has a boiling point of 118-120 °C and a density of 0.944 g/mL at 25 °C . Its refractive index is n20/D 1.423 .
科学的研究の応用
Organic Synthesis
Methyl crotonate is widely used in organic synthesis. It undergoes vinylogous aldol reactions with enolizable aldehydes in the presence of certain catalysts . This reactivity is exploited in the synthesis of complex organic molecules, including natural products and pharmaceuticals. For instance, it serves as a starting reagent in the total synthesis of phytotoxins solanapyrones D and E .
Pharmaceutical Research
In pharmaceutical research, methyl crotonate’s reactivity is harnessed to investigate chemoselectivity in reactions catalyzed by enzymes such as lipase B from Candida antarctica . This has implications for the development of new drugs and understanding enzyme behavior in drug metabolism.
Agricultural Research
Methyl crotonate’s role in agricultural research includes its use as a building block for more sustainable chemical production. A study assessed the production of methyl crotonate from wastewater-based polyhydroxybutyrate (PHB), aiming to minimize resource consumption and environmental impact . This innovative approach could lead to cleaner production methods in agriculture-related industries.
Material Science
In material science, methyl crotonate is utilized for synthesizing compounds with potential applications in creating new materials. For example, it has been used to synthesize 4-aryl-1,4-dihydropyridines, which possess calcium channel blocking activity and could be used in developing new materials with specific biological activities .
Chemical Synthesis
Methyl crotonate is also employed in chemical synthesis, where its properties are essential for producing various esters and derivatives. These compounds are crucial intermediates in manufacturing a wide range of chemicals used in different industrial processes .
Environmental Science
In environmental science, the study of methyl crotonate’s photoionization and dissociation provides insights into atmospheric chemistry. Research using synchrotron radiation has explored its behavior under various conditions, which is vital for understanding the environmental fate of volatile organic compounds .
Safety And Hazards
特性
IUPAC Name |
methyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVUJPXSBQTRZ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878813 | |
| Record name | 2-Butenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl (E)-crotonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20834 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl crotonate | |
CAS RN |
623-43-8, 18707-60-3 | |
| Record name | Methyl E-crotonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018707603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, methyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T02JIH93S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Methyl crotonate has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.
A: Yes, studies have utilized techniques like gas chromatography-mass spectrometry (GC-MS) [], photoionization molecular-beam mass spectrometry [], and 1H NMR spectroscopy [] to characterize methyl crotonate and its reaction products.
A: Methyl crotonate undergoes thermal cis-trans isomerization and decomposition at temperatures ranging from 400 °C to 560 °C [].
A: Yes, methyl crotonate acts as an effective internal olefin in ruthenium-catalyzed cross-metathesis reactions with biosourced fatty acid methyl esters, producing shorter diesters suitable for polyester production []. This approach offers high productivity and selectivity with low catalyst loadings.
A: Methyl crotonate acts as a dienophile in a multicomponent reaction (MCR) that produces polysubstituted piperidines []. This MCR, involving an aldehyde, an ammonia equivalent, an acyl chloride, and methyl crotonate, allows for the efficient synthesis of diverse piperidine derivatives with various functional groups and stereochemistry.
A: Yes, computational studies using density functional theory (DFT) have investigated the regio- and stereoselectivity of the 1,3-dipolar cycloaddition reaction between methyl crotonate and 2,3,4,5-tetrahydropyridine-1-oxide []. The calculations suggest an asynchronous concerted mechanism favoring the formation of the meta-endo cycloadduct.
A: CASSCF and DFT-B3LYP calculations have been employed to study the [2+2] cycloaddition reactions of methyl crotonate with ethylene [, ]. The research reveals the formation of a triplet 1,4-biradical intermediate upon ethylene attack on the excited state of methyl crotonate.
A: Research on the thermal Diels-Alder reaction of cyclohexadiene with methyl crotonate, using the AM1 molecular orbital method, suggests that the reaction proceeds through a concerted pathway and two radical pathways []. This highlights the influence of substituents on the reaction mechanism.
A: While specific formulation strategies for methyl crotonate are not discussed in the provided research, it's worth noting that the transesterification of poly(β-hydroxyalkanoate)s (PHAs) can yield oligomers with methyl crotonate end groups []. These findings suggest potential applications for methyl crotonate in polymer modification and biomaterial development.
ANone: The provided research focuses on the chemical properties and reactivity of methyl crotonate. Specific information on SHE regulations, toxicology, and safety is not discussed in these studies.
A: Researchers utilize various analytical techniques, including GC-MS [], photoionization molecular-beam mass spectrometry [], and 1H NMR spectroscopy [], to identify and quantify methyl crotonate and its reaction products. Additionally, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) has been employed to characterize partially transesterified PHAs containing methyl crotonate end groups [].
ANone: The provided research primarily focuses on the synthesis, reactivity, and applications of methyl crotonate. Specific information regarding its environmental impact and degradation is not covered in these studies.
A: While the provided research does not explicitly compare methyl crotonate with alternatives and substitutes, it highlights the use of methyl crotonate in specific reactions and applications. For instance, its role as an internal olefin in cross-metathesis reactions with fatty acid derivatives [] suggests potential advantages over other olefins. Further research is needed to evaluate its performance compared to other options.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



